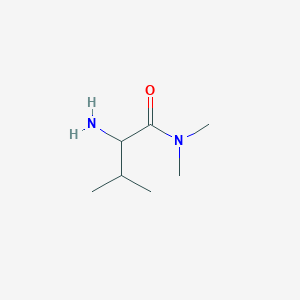

2-amino-N,N,3-trimethylbutanamide

Vue d'ensemble

Description

2-Amino-N,N,3-trimethylbutanamide, commonly known as 3-aminopropan-2-ol, is an organic compound belonging to the family of amines. It is a white solid that is soluble in water and has a pungent odor. It is used as a reagent in organic synthesis and as an intermediate in the manufacture of pharmaceuticals and other chemicals. It is also used in the production of detergents, dyes, and explosives.

Applications De Recherche Scientifique

Anticonvulsant and Pain-Attenuating Properties

2-amino-N,N,3-trimethylbutanamide derivatives have been studied for their pronounced activities in animal models for anticonvulsant properties and neuropathic pain attenuation. Research has shown that the electronic properties of the 4'-N'-benzylamide substituent in these derivatives significantly affect their anticonvulsant activities. For instance, electron-withdrawing groups retained activity while electron-donating groups resulted in a loss of activity. It was also found that certain substituents could improve anticonvulsant activity, with a particular emphasis on the importance of hydrocarbon moieties at the C(2)-carbon. These findings suggest that these compounds could represent a novel class of anticonvulsants with potential applications in treating conditions such as epilepsy or neuropathic pain (King et al., 2011) (King et al., 2011).

Crystal Structure and Biological Activity Screening

Studies on N-(α-bromoacyl)-α-amino esters containing the valyl moiety related to this compound have also been conducted. This research included the synthesis of novel compounds and their crystal structure determination. The biological activities, such as cytotoxicity, anti-inflammatory, and antibacterial activity, of these compounds were investigated, providing insights into their potential therapeutic applications or incorporation in prodrugs (Yancheva et al., 2015).

Development of Radioligands for Medical Imaging

The compound this compound has been used as a backbone for developing novel PET (Positron Emission Tomography) radioligands aimed at imaging the Endothelin-A Receptor. Such radioligands are crucial in non-invasive medical imaging techniques, aiding in the diagnosis and treatment monitoring of various diseases (Mathews et al., 2008).

Catalyst Development

Research has also delved into the development of catalysts using this compound derivatives. These studies contribute to understanding the chemical properties and potential industrial applications of these compounds in catalysis, potentially aiding in chemical synthesis processes or environmental remediation efforts (Deeken et al., 2006).

Safety and Hazards

The safety information for 2-amino-N,N,3-trimethylbutanamide hydrochloride indicates that it is an irritant . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured .

Analyse Biochimique

Biochemical Properties

It is known to interact with Matrix metalloproteinase-9 . The nature of these interactions is not currently available.

Molecular Mechanism

It is known to interact with Matrix metalloproteinase-9 , but the details of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently available.

Propriétés

IUPAC Name |

2-amino-N,N,3-trimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-5(2)6(8)7(10)9(3)4/h5-6H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEFIWWKXMYCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

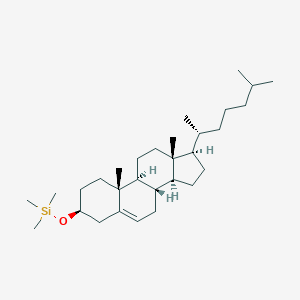

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)